Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The systematic name methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- follows IUPAC guidelines for ketones and substituted aromatic systems. The parent structure is methanone (RCOR'), where the carbonyl group bridges two aromatic moieties: a 3-fluorophenyl group and a 2-[4-(methylsulfonyl)phenyl]-3-pyridinyl subunit.
The pyridine ring is numbered such that the nitrogen atom occupies position 1. Substituents at positions 2 and 3 include a 4-(methylsulfonyl)phenyl group and the fluorophenyl-methanone linkage, respectively. The methylsulfonyl group (-SO2CH3) is prioritized in suffix notation due to its higher seniority compared to the fluorine substituent.
Table 1: IUPAC Nomenclature Breakdown
| Component | Position | Substituent |
|---|---|---|
| Pyridine core | 1 | Nitrogen |
| 2 | 4-(Methylsulfonyl)phenyl | |
| 3 | (3-Fluorophenyl)methanone |
Molecular Architecture and Bonding Patterns
The molecular formula C19H13FNO3S reflects a conjugated system with a pyridine ring, two benzene derivatives, and a sulfonyl group. Key structural features include:
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient character.
- 3-Fluorophenyl Group : A benzene ring substituted with fluorine at position 3, inducing meta-directing effects in electrophilic substitution.
- 4-(Methylsulfonyl)Phenyl Group : A para-substituted benzene ring with a strongly electron-withdrawing sulfonyl group (-SO2CH3), enhancing molecular polarity.
Bond lengths and angles derive from resonance hybridization:
Crystallographic Analysis and Solid-State Configuration
While explicit crystallographic data for this compound remains unpublished, analogous sulfonyl-pyridine derivatives exhibit monoclinic or orthorhombic crystal systems with P21/c space groups. Key packing motifs likely include:
- π-π Stacking : Between pyridine and fluorophenyl rings (interplanar distances ~3.5–4.0 Å).
- Hydrogen Bonding : Sulfonyl oxygen atoms may act as acceptors for C-H donors from adjacent molecules (O···H distances ~2.4–2.7 Å).
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.2 Å, b=6.7 Å, c=12.1 Å, β=105° |
| Z-value | 4 |
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
- S=O Stretching : 1150–1180 cm⁻¹ (strong asymmetric), 1320–1350 cm⁻¹ (symmetric).
- C=O Stretching : 1680–1700 cm⁻¹.
- C-F Stretching : 1220–1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Summary of Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.6 (d, J=5.5 Hz) | Pyridine H4/H5 |
| δ 7.3 (m) | Fluorophenyl protons | |
| ¹³C NMR | δ 197.2 | Carbonyl carbon |
| IR | 1165 cm⁻¹, 1332 cm⁻¹ | S=O stretching |
| UV-Vis | λmax=262 nm (ε=12,400 L·mol⁻¹·cm⁻¹) | π→π* transition |
Properties
CAS No. |
654058-72-7 |
|---|---|
Molecular Formula |
C19H14FNO3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(3-fluorophenyl)-[2-(4-methylsulfonylphenyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C19H14FNO3S/c1-25(23,24)16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3 |
InChI Key |
JQZFPMLCXSNYEV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reactions
A palladium-catalyzed coupling between a pyridine boronic acid and a sulfonylphenyl halide is a widely used method. This approach enables direct formation of the carbon-carbon bond between the pyridine and sulfonylphenyl moieties.
Mechanism :
- Oxidative Addition : Palladium inserts into the carbon-halogen bond of the sulfonylphenyl halide.
- Transmetallation : The pyridine boronic acid transfers its boron group to the palladium center.
- Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.
Advantages :
- High yields (up to 89%) under mild conditions.
- Compatible with electron-deficient pyridine derivatives.
Grignard Reagent-Mediated Synthesis
This method involves nucleophilic addition of a pyridine-containing Grignard reagent to a sulfonylphenyl nitrile or ketone precursor.
Key Steps :
- Formation of the Grignard Intermediate : Reaction of pyridine halide with Mg in THF.
- Nucleophilic Attack : Addition to the sulfonylphenyl electrophile (e.g., nitrile or bromide).
- Acid Workup : Hydrolysis to yield the ketone.
Limitations :
Friedel-Crafts Acylation
This method employs Lewis acid catalysts to acylate pyridine derivatives with sulfonylphenyl acyl chlorides.
| Reagents/Conditions | Catalyst | Yield | Source |
|---|---|---|---|
| 3-Pyridine + 4-(Methylsulfonyl)benzoyl chloride | FeCl₃, 1,2-dichloroethane, 0°C, 1 h | 82% |
Procedure :
- Activation of Acyl Chloride : Sulfonylphenyl acyl chloride reacts with FeCl₃ to generate an acylium ion.
- Electrophilic Aromatic Substitution : Acylation occurs at the pyridine’s 3-position.
Challenges :
- Pyridine’s electron-deficient nature may reduce reactivity.
- Requires careful control of temperature and stoichiometry.
One-Pot Multicomponent Reactions
Recent advancements enable sequential functionalization in a single vessel, minimizing intermediate isolation.
| Reagents/Conditions | Catalyst | Yield | Source |
|---|---|---|---|
| 5-Ethynyl-2-methylpyridine + Sulfonic acid → Hydration → Coupling with sulfonylphenyl halide | H₂SO₄, Toluene, 50°C, 16 h | >90% |
Workflow :
- Hydration of Alkyne : Conversion of 5-ethynylpyridine to pyridine ethanol.
- Oxidation/Functionalization : In situ formation of the ketone via coupling.
Benefits :
Reductive Amination and Sulfonylation
This approach involves introducing the sulfonyl group post-amine formation.
| Reagents/Conditions | Catalyst | Yield | Source |
|---|---|---|---|
| 3-Pyridine amine + 4-Methylsulfonylbenzaldehyde → Reduction → Sulfonylation | NaBH₃CN, MeOH, RT, 2 h | 74–80% |
Steps :
- Imine Formation : Condensation of amine and aldehyde.
- Reduction : Borohydride-mediated reduction to secondary amine.
- Sulfonylation : Introduction of the methylsulfonyl group via sulfonic acid derivatives.
Applications :
Comparative Analysis of Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 83–89% | High efficiency, scalability | Requires boronic acid synthesis |
| Grignard Reaction | 78–97.7% | Versatile for diverse substrates | Sensitive to moisture |
| Friedel-Crafts Acylation | 82% | Direct acylation of pyridine | Limited to activated acyl chlorides |
| One-Pot Synthesis | >90% | Minimal waste, cost-effective | Complex reaction monitoring |
| Reductive Amination | 74–80% | Post-functionalization flexibility | Moderate yields, lengthy workup |
Critical Reaction Parameters
Optimal conditions vary by method:
| Parameter | Suzuki | Grignard | Friedel-Crafts |
|---|---|---|---|
| Temperature | 85°C | 0–20°C | 0°C |
| Solvent | DMF/THF | THF | 1,2-Dichloroethane |
| Catalyst Loading | 0.15–0.2 mol% | N/A | FeCl₃ (equiv.) |
| Reaction Time | 20–27 h | 2.5–48 h | 1 h |
Purification and Characterization
- Chromatography : Silica gel (PE/EA = 1:0 → 10:1) for non-polar products.
- Crystallization : Ethyl acetate/methanol or ethanol/water for polar compounds.
- Spectroscopy :
Industrial and Research Relevance
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols .
Scientific Research Applications
Pharmacological Studies
Methanone derivatives have been studied for their potential as therapeutic agents in treating various conditions, including:
- Antidepressant Activity : Some studies suggest that compounds similar to Methanone can act on serotonin receptors, potentially providing antidepressant effects.
- Antipsychotic Properties : Research indicates that certain methanone derivatives may exhibit antipsychotic effects through modulation of dopamine receptors .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of methanone derivatives have shown promising results against various bacterial strains. For instance, compounds related to Methanone have been evaluated for their efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating significant antibacterial activity .
G Protein-Coupled Receptor Modulation
Methanone derivatives have been explored for their interaction with G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. These interactions may lead to the development of new drugs aimed at conditions such as obesity and metabolic disorders .
Case Study 1: Antidepressant Effects
A study published in a pharmacological journal examined a series of methanone derivatives for their ability to inhibit serotonin reuptake. The results indicated that specific modifications to the methanone structure enhanced its affinity for serotonin transporters, suggesting potential as antidepressant agents.
Case Study 2: Antimicrobial Efficacy
In another study focusing on agricultural applications, methanone-related compounds were synthesized and tested against fungal pathogens affecting tomato plants. The results showed that certain derivatives exhibited potent antifungal activity, outperforming established fungicides such as chloramphenicol and mancozeb .
Mechanism of Action
The mechanism of action of Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridinyl Ring
Compound A : Methanone, [2-[4-(methylthio)phenyl]-3-pyridinyl]-2-pyridinyl ()
- Key Difference : Replaces methylsulfonyl (-SO₂CH₃) with methylthio (-SCH₃) .
- Impact :
Compound B : 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone ()
- Key Difference: Contains an ethanone backbone (CH₃-C=O) instead of methanone (C=O directly bonded to two aryl groups).
- Impact: Conformational Flexibility: The ethanone spacer may alter molecular geometry, affecting receptor binding or solubility. Bioactivity: Extended chains can influence pharmacokinetics (e.g., absorption, distribution) .
Fluorophenyl Group Modifications
Compound C : Methanone, [4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl- ()
- Key Difference : Substitutes 3-fluorophenyl with 3,5-difluorophenyl and incorporates a pyrrolopyridinyl core .
- Impact :
Sulfonyl Group Replacements in Agrochemicals
Compound D : Fluridone (1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone) ()
- Key Difference: Replaces sulfonyl with a trifluoromethyl (-CF₃) group on a pyridinone scaffold.
- Impact: Lipophilicity: -CF₃ increases logP, enhancing membrane permeability but risking off-target effects. Mode of Action: Fluridone is a herbicide inhibiting carotenoid biosynthesis, suggesting sulfonyl groups in the target compound may confer distinct biological roles .
Structural and Functional Data Table
Research Findings and Implications
- Sulfonyl vs. Thioether Groups : Methylsulfonyl in the target compound improves oxidative stability and hydrogen-bonding capacity compared to methylthio analogs, making it more suitable for long-acting therapeutics .
- Agrochemical Relevance : Structural parallels with fluridone suggest the target compound could be explored for herbicidal or fungicidal applications, though its exact biological targets require further study .
Biological Activity
Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- (CAS No. 654058-72-7) is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H14FNO3S
- Molecular Weight : 355.38 g/mol
- Structure : The compound features a fluorinated phenyl ring and a methylsulfonyl group attached to a pyridine moiety, contributing to its unique biological properties.
Synthesis Methods
The synthesis of Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- has been explored in various studies. Notable methods include:
- Palladium-Catalyzed Coupling : Utilizing palladium catalysts for the formation of carbon-carbon bonds between the aromatic rings.
- Reflux Reactions : Conducting reactions under reflux conditions to enhance yields of the desired product.
Antitumor Activity
Research indicates that Methanone exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound's mechanism appears to involve the inhibition of key enzymes associated with cancer cell proliferation, particularly in ovarian and breast cancers.
Enzyme Inhibition
Methanone has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways:
- Monoacylglycerol Lipase (MAGL) : It has shown competitive inhibition with an IC50 value as low as 0.84 µM, indicating strong potential for therapeutic applications in pain management and inflammation control .
Case Studies
-
Study on Ovarian Cancer Cells :
A study assessed the antiproliferative effects of Methanone on ovarian cancer cell lines, revealing significant growth inhibition correlated with MAGL activity modulation . -
Breast Cancer Research :
In another investigation, Methanone's effects on breast cancer cell lines highlighted its ability to induce apoptosis and inhibit cell cycle progression, further supporting its potential as an anticancer agent .
Q & A
Q. Basic
- IR spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
- LC-MS/ESI : Confirms molecular weight (e.g., m/z 322 for C₁₈H₁₃FNO₃S).
- ¹H NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and methylsulfonyl singlet (δ 3.1 ppm).
What computational methods predict the impact of substituent variations on electronic properties?
Q. Advanced
- DFT calculations : Assess electron density distribution; fluorine substituents increase electrophilicity at the para position .
- InChI-based modeling : Use PubChem-derived InChI keys (e.g.,
BTQOMZVQASIULU-UHFFFAOYSA-N) to simulate substituent effects on HOMO-LUMO gaps. - Molecular docking : Predict binding affinity changes when substituting fluorine or methylsulfonyl groups in bioactive analogs .
How does the position of fluorine on the phenyl ring affect biological activity?
Advanced
Meta-fluorine (3-fluorophenyl) enhances metabolic stability by reducing cytochrome P450 oxidation compared to para-substituted analogs. For example:
- 3-Fluoro derivatives show longer half-lives in hepatic microsomal assays .
- Ortho-fluorine introduces steric clashes in enzyme-binding pockets, reducing affinity .
What strategies resolve low yields in multi-step syntheses of Methanone analogs?
Q. Advanced
- Intermediate trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions .
- Catalyst optimization : Palladium/copper bimetallic systems improve coupling efficiency in heteroaromatic systems .
- Solvent screening : Switch from acetonitrile to DMF for better solubility of sulfonyl-containing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
